Cas no 827588-67-0 (1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl-)

1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl-
- 4-amino-N,1-dimethyl-1H-Imidazole-2-carboxamide
- SCHEMBL13403422
- 1H-Imidazole-2-carboxamide, 4-amino-N,1-dimethyl-
- FT-0703317
- 4-AMINO-N,1-DIMETHYLIMIDAZOLE-2-CARBOXAMIDE
- 827588-67-0
-
- Inchi: InChI=1S/C6H10N4O/c1-8-6(11)5-9-4(7)3-10(5)2/h3H,7H2,1-2H3,(H,8,11)
- InChI Key: HACBNMLAFWCLSQ-UHFFFAOYSA-N
- SMILES: CNC(=O)C1=NC(=CN1C)N
Computed Properties
- Exact Mass: 154.085
- Monoisotopic Mass: 154.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9A^2
- XLogP3: -0.7
1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM525852-1g |
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide |
827588-67-0 | 97% | 1g |
$627 | 2023-01-02 | |
Alichem | A069002335-1g |
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide |
827588-67-0 | 97% | 1g |
$825.16 | 2023-09-01 | |
Alichem | A069002335-5g |
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide |
827588-67-0 | 97% | 5g |
$2166.78 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041847-1g |
4-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide |
827588-67-0 | 97% | 1g |
¥5426.00 | 2024-07-28 |
1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl- Related Literature
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl-
1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl (CAS No. 827588-67-0)
The compound 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl (CAS No. 827588-67-0) is a structurally unique organic compound belonging to the imidazole class of heterocyclic compounds. This molecule is characterized by its imidazole ring system, which is a five-membered ring containing two nitrogen atoms. The imidazole ring in this compound is further substituted with a carboxamide group at position 2 and an amino group at position 4. Additionally, the nitrogen atom in the imidazole ring is dimethylated, contributing to the compound's chemical properties and potential applications.
Imidazole derivatives have been extensively studied due to their diverse biological activities and chemical versatility. The presence of the carboxamide group in 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl introduces hydrogen bonding capabilities, which can enhance its solubility and interaction with biological systems. The dimethyl substitution on the nitrogen atom may influence the compound's stability and reactivity, making it suitable for various chemical transformations or biological assays.
Recent advancements in medicinal chemistry have highlighted the potential of imidazole-containing compounds as scaffolds for drug development. For instance, studies have shown that certain imidazole derivatives exhibit potent antimicrobial, anti-inflammatory, and anticancer activities. The 4-amino group in this compound could serve as a site for further functionalization, enabling the creation of bioactive molecules with enhanced therapeutic profiles.
In terms of synthesis, 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl can be prepared through various routes, including nucleophilic substitution or condensation reactions. The dimethylation of the nitrogen atom can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under appropriate conditions. Researchers have also explored green chemistry approaches to synthesize this compound, minimizing environmental impact while maintaining high yields.
The application of this compound extends beyond pharmaceuticals. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry and materials science. For example, recent studies have demonstrated that imidazole-based ligands can be used to synthesize metal-organic frameworks (MOFs) with applications in gas storage and catalysis.
From an analytical chemistry perspective, the structure of 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into the compound's molecular integrity and purity, ensuring its suitability for downstream applications.
In conclusion, 1H-Imidazole-2-carboxamide,4-amino-N,1-dimethyl (CAS No. 827588-67-0) is a versatile compound with promising potential in various fields due to its unique structure and functional groups. Ongoing research continues to uncover new avenues for its utilization, solidifying its role as an important building block in modern chemistry.
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